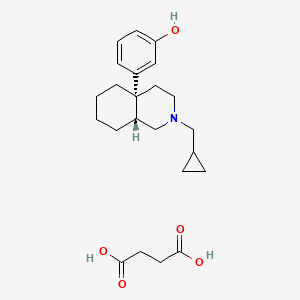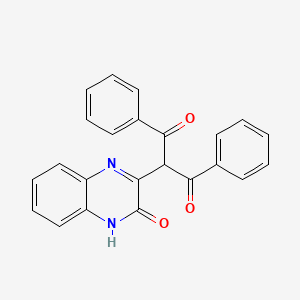![molecular formula C20H34BrNOS B14598762 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-38-0](/img/structure/B14598762.png)
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of substituted phenols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can be achieved through a multi-step process involving several key reactions:
Alkylation: The diethylamino group can be introduced via a Friedel-Crafts alkylation reaction using diethylamine and a suitable alkylating agent.
Thioether Formation: The octylsulfanyl group can be introduced by reacting the phenol derivative with an octylthiol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Amino or thioether derivatives.
Applications De Recherche Scientifique
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups, making it less functionalized.
2-[(Diethylamino)methyl]phenol: Lacks the bromine and octylsulfanyl groups, affecting its reactivity and applications.
6-[(Octylsulfanyl)methyl]phenol: Lacks the bromine and diethylamino groups, altering its chemical properties.
Uniqueness
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of all three functional groups (bromine, diethylamino, and octylsulfanyl) on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
61151-38-0 |
|---|---|
Formule moléculaire |
C20H34BrNOS |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-bromo-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34BrNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3 |
Clé InChI |
ASMPNKVEGLKWFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

silane](/img/structure/B14598700.png)





![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
